4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide
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Overview
Description
4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide is a complex organic compound with a molecular formula of C26H25N3O4S. This compound is notable for its unique structure, which includes a quinazolinone core, a sulfanyl group, and an acetamido-benzamide moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride under reflux conditions.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol compound, such as thiourea, in the presence of a base like sodium hydroxide.
Acetamido-Benzamide Formation: The final step involves the acylation of the sulfanyl-quinazolinone intermediate with 4-aminobenzamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, although this is less common.
Mechanism of Action
The mechanism of action of 4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to certain proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Uniqueness
4-(2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research.
Properties
CAS No. |
618432-26-1 |
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Molecular Formula |
C25H22N4O4S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[[2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-19-13-11-18(12-14-19)29-24(32)20-5-3-4-6-21(20)28-25(29)34-15-22(30)27-17-9-7-16(8-10-17)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30) |
InChI Key |
FYNWOYRXYHJBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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